molecular formula C21H28O6 B1663942 16alpha-Hydroxyprednisolone CAS No. 13951-70-7

16alpha-Hydroxyprednisolone

Cat. No. B1663942
CAS RN: 13951-70-7
M. Wt: 376.4 g/mol
InChI Key: SEKYBDYVXDAYPY-ILNISADRSA-N
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Description

16alpha-Hydroxyprednisolone is a metabolite of the glucocorticoid budesonide and is transformed via cytochrome P450 3A (CYP3A) enzymes . It is an important pharmaceutical intermediate for halogen-free adrenal cortex hormone drugs .


Synthesis Analysis

16alpha-Hydroxyprednisolone can be synthesized from prednisone through a five-step reaction of elimination, oxidation, condensation, reduction, and hydrolysis . Another method involves the bioconversion of hydrocortisone by combining a 1,2-dehydrogenation reaction performed by Arthrobacter simplex ATCC 31652 with a 16alpha-hydroxylation reaction by Streptomyces roseochromogenes ATCC 13400 .


Molecular Structure Analysis

The molecular formula of 16alpha-Hydroxyprednisolone is C21H28O6 . The structure data file (SDF/MOL File) of 16alpha-Hydroxyprednisolone contains information about the atoms, bonds, connectivity, and coordinates of the molecule .


Chemical Reactions Analysis

16alpha-Hydroxyprednisolone is involved in the metabolism of budesonide and is a product of the 22-hydroxy intermediate metabolite of budesonide .


Physical And Chemical Properties Analysis

16alpha-Hydroxyprednisolone has a molecular weight of 376.44 g/mol . Its density is predicted to be 1.38±0.1 g/cm3 .

Scientific Research Applications

Biotechnological Transformation

16alpha-Hydroxyprednisolone, an anti-inflammatory drug, has potential applications in biotechnology. It can be derived from hydrocortisone bioconversion, involving a combination of reactions performed by specific strains like Arthrobacter simplex and Streptomyces roseochromogenes. These coupled reactions demonstrate a high bioconversion of hydrocortisone into 16alpha-Hydroxyprednisolone, indicating its potential for efficient drug synthesis through biotechnological means (Restaino et al., 2020).

Pharmacological Evaluations of Steroidal Anti-Inflammatory Antedrugs

16alpha-Hydroxyprednisolone is a key component in the development of new steroidal anti-inflammatory antedrugs. These antedrugs, designed to have potent anti-inflammatory properties without systemicadverse effects, are evaluated for their pharmacological activities. Compounds containing 16alpha-Hydroxyprednisolone have demonstrated both binding affinity to glucocorticoid receptors and inhibitory effects on certain inflammatory responses in preclinical studies. This suggests their potential as effective anti-inflammatory agents with minimized systemic side effects (Park et al., 2006).

Pharmacokinetic Determinants for Synthetic Mineralo- and Glucocorticoids

The role of 16alpha-Hydroxyprednisolone in influencing the pharmacokinetics of synthetic glucocorticoids and mineralocorticoids has been studied. This research is crucial for understanding how chemical modifications in steroids like 16alpha-Hydroxyprednisolone affect their biological activity and efficacy. Such studies provide valuable insights into optimizing steroid therapy, especially considering the various tissues expressing different steroid receptors (Diederich et al., 2002).

Liquid Chromatography-Mass Spectrometry in Drug Analysis

The detection and quantification of 16alpha-Hydroxyprednisolone in biological samples, such as urine, after the administration of drugs like budesonide, are significant for pharmacological and doping analyses. Advanced methods like liquid chromatography-mass spectrometry have been developed for this purpose, allowing for sensitive and accurate measurements. This plays a vital role in drug monitoring and doping control in sports (Deventer et al., 2006).

Safety And Hazards

16alpha-Hydroxyprednisolone may damage the unborn child . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Future Directions

The synthesis method for 16alpha-Hydroxyprednisolone has been improved to control the generation of impurities in the reaction process, with advantages of simple operation, high overall conversion rate, low operation costs, and suitability for industrial scale production . It is an important intermediate for the manufacture of asthma class disease medicament budesonide, ciclesonide, and others, with a broad market prospect .

properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-16,18,22,24-25,27H,3-4,8-10H2,1-2H3/t13-,14-,15-,16+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKYBDYVXDAYPY-ILNISADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930496
Record name 16alpha-Hydroxyprednisolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16alpha-Hydroxyprednisolone

CAS RN

13951-70-7
Record name 16α-Hydroxyprednisolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13951-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16alpha-Hydroxyprednisolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013951707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16alpha-Hydroxyprednisolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 16.ALPHA.-HYDROXYPREDNISOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW97540DC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
S Toumaj, S Alimohammadi… - Journal of …, 2023 - jnephropharmacology.com
… It is rapidly absorbed and broken down into two metabolites in the liver, 16alpha-hydroxyprednisolone; and 6β-hydroxy Budesonide, by the cytochrome P450 isoenzyme CYP3A4. …
Number of citations: 0 jnephropharmacology.com
MK Parr, W Schänzer - The Journal of steroid biochemistry and molecular …, 2010 - Elsevier
The list of prohibited substances of the World Anti-Doping Agency (WADA) classifies the administration of several steroids in sports as doping. Their analysis is generally performed …
Number of citations: 104 www.sciencedirect.com
A Szeitz, J Manji, KW Riggs, A Thamboo… - Journal of pharmaceutical …, 2014 - Elsevier
An ultra high performance liquid chromatography–tandem mass spectrometry (UHPLC/MS/MS) method was developed and validated for the quantification of cortisol and budesonide in …
Number of citations: 40 www.sciencedirect.com
JK Roberts, C Stockmann, MJ Dahl… - Current clinical …, 2016 - ingentaconnect.com
Bronchopulmonary dysplasia (BPD) is a chronic lung disease of premature human infants, which may persist through adulthood. Airway inflammation has been firmly established in the …
Number of citations: 25 www.ingentaconnect.com
M Hryniewicka, B Starczewska, A Gołębiewska - Water, 2019 - mdpi.com
Dispersive liquid–liquid microextraction based on solidification of floating organic droplet (DLLME-SFO) was applied to isolate budesonide (BUD) and sulfasalazine (SULF) from …
Number of citations: 18 www.mdpi.com
N Ahmad, R Ahmad, MZ Almakhamel… - Artificial Cells …, 2020 - Taylor & Francis
… Simultaneous quantification of budesonide and its two metabolites, 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone, in human plasma by liquid chromatography negative …
Number of citations: 9 www.tandfonline.com
J Yang, L Ding, L Hu, S Jin, W Liu… - … Journal of Mass …, 2010 - journals.sagepub.com
… Hochhaus, “Simultaneous quantification of budesonide and its two metabolites, 6beta-hydroxybudesonide and 16alphahydroxyprednisolone, in human plasma by liquid …
Number of citations: 5 journals.sagepub.com
I SQ - 1958 - europepmc.org
No one could blame you for feeling that the phrase ‘a full life’ought to mean other than thirty people coughing in your waiting room and a long list of calls to be made as soon as they’ve …
Number of citations: 0 europepmc.org
M Melamies - 2015 - Helsingin yliopisto
Number of citations: 2
MA Fernández - Revista de asma, 2022 - separcontenidos.es
Medir la adhesión a los glucocorticoides (GCIs) presenta sus propios desafíos y actualmente no hay forma de medirla directamente, por lo que distinguir al paciente cumplidor del …
Number of citations: 2 www.separcontenidos.es

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